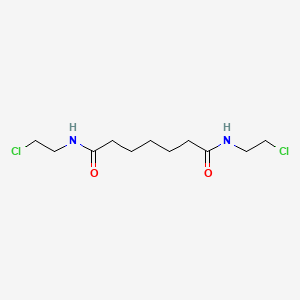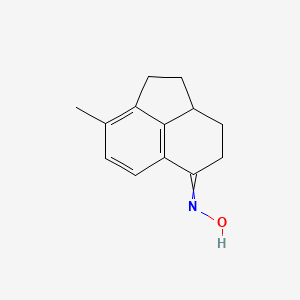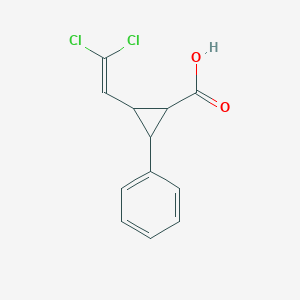![molecular formula C28H51NO B14512208 2-[(Didecylamino)methyl]-6-methylphenol CAS No. 63026-70-0](/img/structure/B14512208.png)
2-[(Didecylamino)methyl]-6-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Didecylamino)methyl]-6-methylphenol is an organic compound characterized by the presence of a phenolic hydroxyl group and a didecylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Didecylamino)methyl]-6-methylphenol typically involves the reaction of 6-methylphenol with didecylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve heating the reactants to a specific temperature and maintaining the reaction for a certain period to achieve optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process. The final product is typically purified through distillation or recrystallization to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
2-[(Didecylamino)methyl]-6-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenolic hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted phenols.
Scientific Research Applications
2-[(Didecylamino)methyl]-6-methylphenol has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Research may explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.
Industry: It can be used in the formulation of specialty chemicals, coatings, and polymers.
Mechanism of Action
The mechanism of action of 2-[(Didecylamino)methyl]-6-methylphenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The didecylamino group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and other hydrophobic environments.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylphenol: A compound with similar phenolic structure but lacking the didecylamino group.
2,4,6-Tris(dimethylaminomethyl)phenol: A compound with multiple dimethylaminomethyl groups, used as a catalyst in epoxy resin chemistry.
Uniqueness
2-[(Didecylamino)methyl]-6-methylphenol is unique due to the presence of both a phenolic hydroxyl group and a didecylamino substituent. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
63026-70-0 |
|---|---|
Molecular Formula |
C28H51NO |
Molecular Weight |
417.7 g/mol |
IUPAC Name |
2-[(didecylamino)methyl]-6-methylphenol |
InChI |
InChI=1S/C28H51NO/c1-4-6-8-10-12-14-16-18-23-29(24-19-17-15-13-11-9-7-5-2)25-27-22-20-21-26(3)28(27)30/h20-22,30H,4-19,23-25H2,1-3H3 |
InChI Key |
HDIXXAPUQSSPHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN(CCCCCCCCCC)CC1=CC=CC(=C1O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


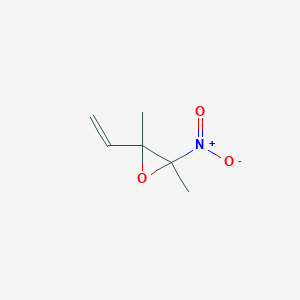
![6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane-4,8-dione](/img/structure/B14512138.png)
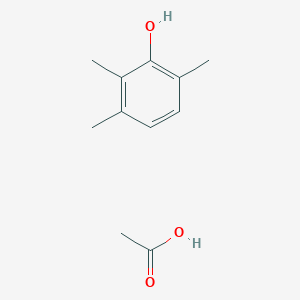
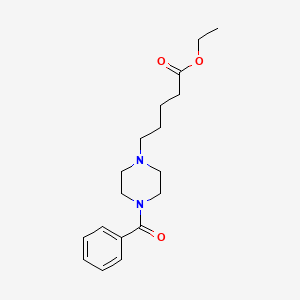

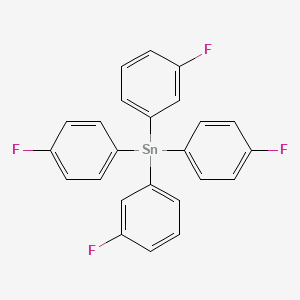
![1-[(Butan-2-yl)amino]-3-(2-ethynylphenoxy)propan-2-ol](/img/structure/B14512165.png)
![2-(4-Nitrophenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14512169.png)
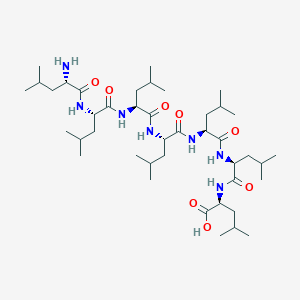
![Ethyl 2-{[(1-benzothiophen-3-yl)sulfanyl]methyl}benzoate](/img/structure/B14512185.png)
![12H-Benzo[a]phenothiazine, 10-methyl-](/img/structure/B14512216.png)
